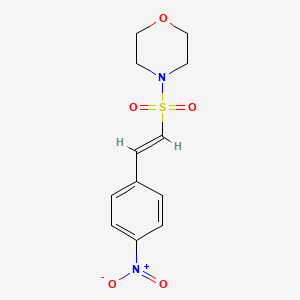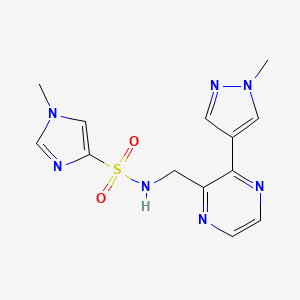
(E)-4-((4-nitrostyryl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-((4-nitrostyryl)sulfonyl)morpholine, also known as NSM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. NSM is a highly reactive molecule that has been found to have various biochemical and physiological effects, making it a useful tool for investigating a range of biological processes.
Mechanism of Action
(E)-4-((4-nitrostyryl)sulfonyl)morpholine is a highly reactive molecule that can interact with a range of biological molecules, including proteins, nucleic acids, and lipids. Its mechanism of action is thought to involve the formation of covalent bonds with these molecules, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the induction of cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-4-((4-nitrostyryl)sulfonyl)morpholine is its high reactivity, which allows it to interact with a range of biological molecules. However, this also means that it can be difficult to control its interactions and specificity, making it important to use caution when using this compound in lab experiments.
Future Directions
There are many potential future directions for research involving (E)-4-((4-nitrostyryl)sulfonyl)morpholine, including the development of new fluorescent probes for imaging biological systems, the investigation of its potential therapeutic applications in cancer treatment, and the exploration of its interactions with different biological molecules. Additionally, there is a need for further research into the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
(E)-4-((4-nitrostyryl)sulfonyl)morpholine can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with morpholine in the presence of a catalyst. This reaction produces a key intermediate, which is then reacted with sulfonyl chloride to produce the final product, this compound.
Scientific Research Applications
(E)-4-((4-nitrostyryl)sulfonyl)morpholine has been used in a range of scientific research applications, including as a fluorescent probe for imaging biological systems, as a chemical tool for studying protein interactions, and as a potential therapeutic agent for treating cancer.
Properties
IUPAC Name |
4-[(E)-2-(4-nitrophenyl)ethenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c15-14(16)12-3-1-11(2-4-12)5-10-20(17,18)13-6-8-19-9-7-13/h1-5,10H,6-9H2/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALYXQMJMKUPGC-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2771988.png)

![3-[2-Chloro-5-(trifluoromethyl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2771992.png)

![7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2771994.png)
![5-Bromo-2-chloro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2771995.png)


![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2771999.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2772005.png)
![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2772006.png)


